Product packaging for Carbamazepine 10,11-epoxide(Cat. No.:CAS No. 36507-30-9)

Carbamazepine 10,11-epoxide

Cat. No.: B195693
CAS No.: 36507-30-9
M. Wt: 252.27 g/mol
InChI Key: ZRWWEEVEIOGMMT-UHFFFAOYSA-N
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Description

Significance of Carbamazepine-10,11-epoxide in Clinical Pharmacology Research

Carbamazepine-10,11-epoxide is a molecule of considerable interest in clinical pharmacology due to its own inherent anticonvulsant activity, which is comparable to its parent drug, carbamazepine (B1668303). sickkids.ca The metabolite is formed in the liver primarily by the cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8. drugbank.comcaymanchem.com It is then further metabolized into an inactive trans-diol form by the enzyme epoxide hydrolase. drugbank.comwikipedia.org

Understanding Drug Interactions: The concentration of Carbamazepine-10,11-epoxide can be significantly altered by other concurrently administered drugs. nih.gov For instance, drugs like valproic acid and valnoctamide (B1683749) inhibit epoxide hydrolase, leading to an accumulation of the active epoxide metabolite. wikipedia.org Conversely, drugs such as phenobarbital (B1680315) can induce the metabolism of carbamazepine, leading to lower levels of the parent drug but higher levels of the epoxide. drugs.comresearchgate.net This makes the study of Carbamazepine-10,11-epoxide crucial for predicting and managing drug-drug interactions. nih.govtandfonline.com

Therapeutic Drug Monitoring: Routine monitoring of carbamazepine plasma concentrations is a standard practice to optimize treatment. oup.com However, given that Carbamazepine-10,11-epoxide is also pharmacologically active, its measurement can provide a more complete picture of the drug's effect, especially in patients co-medicated with drugs that affect its metabolism. nih.govtaylorfrancis.com Studies have highlighted the importance of monitoring this metabolite to better understand the clinical response. nih.gov

Pharmacokinetic Variability: There is significant interindividual variation in the ratio of carbamazepine to its epoxide metabolite. researchgate.net This variability underscores the importance of personalized medicine and the potential need to monitor both compounds to tailor therapy effectively.

The development of advanced analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been instrumental in enabling the precise quantification of Carbamazepine-10,11-epoxide in biological samples, facilitating detailed pharmacokinetic studies. nih.govbiochimicaclinica.itrsdjournal.org

Historical Context of Carbamazepine-10,11-epoxide Research

The journey of Carbamazepine-10,11-epoxide research is intrinsically linked to the history of its parent compound, carbamazepine. Carbamazepine was first synthesized in 1953 by chemist Walter Schindler. wikipedia.orgd-nb.info It was initially marketed for trigeminal neuralgia in 1962 and later as an antiepileptic drug in 1963. wikipedia.orgbiochimicaclinica.it

Early research on carbamazepine's metabolism led to the identification of Carbamazepine-10,11-epoxide as its major metabolite. jst.go.jp A pivotal moment in the historical context of this metabolite was the discovery of its own anticonvulsant properties. jst.go.jp This finding, reported in the 1970s, shifted the understanding of carbamazepine's mechanism of action, recognizing that the therapeutic effect was not solely due to the parent drug. jst.go.jp

Subsequent research focused on elucidating the metabolic pathways involved in the formation and elimination of Carbamazepine-10,11-epoxide. The roles of CYP3A4 and epoxide hydrolase were identified, providing a basis for understanding potential drug interactions. drugbank.comwikipedia.org

The development of analytical techniques has been a driving force in the historical progression of Carbamazepine-10,11-epoxide research. Early studies relied on less sensitive methods, but the advent of chromatographic techniques like HPLC and, more recently, LC-MS/MS, has allowed for more accurate and detailed investigations into its pharmacokinetics and clinical relevance. biochimicaclinica.itnih.gov These advancements have enabled researchers to study the metabolite's distribution in various tissues, including the brain, and to investigate its role in different patient populations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2 B195693 Carbamazepine 10,11-epoxide CAS No. 36507-30-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWEEVEIOGMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891456
Record name Carbamazepine 10,11-epoxide
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Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36507-30-9
Record name Carbamazepine 10,11-epoxide
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Record name Carbamazepine epoxide
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Record name Carbamazepine 10,11-epoxide
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Record name Carbamazepin-10,11-epoxide
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Record name CARBAMAZEPINE-10,11-EPOXIDE
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Record name Carbamazepine-10,11-epoxide
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Biotransformation and Metabolic Pathways of Carbamazepine 10,11 Epoxide

Formation of Carbamazepine-10,11-epoxide from Carbamazepine (B1668303)

The conversion of carbamazepine to its 10,11-epoxide is the principal metabolic pathway. scispace.comsmpdb.ca This biotransformation occurs primarily in the liver. smpdb.ca

Enzymatic Pathways and Key Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C8, CYP3A5)

The epoxidation of carbamazepine is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. ingentaconnect.com Extensive research has identified CYP3A4 as the major isoform responsible for the formation of carbamazepine-10,11-epoxide. scispace.comscielo.brnih.govdroracle.ai Studies using human liver microsomes and cDNA-expressed enzymes have confirmed the primary role of CYP3A4. nih.gov

In addition to CYP3A4, other CYP isoforms contribute to this metabolic reaction. CYP2C8 has been shown to play a role in the 10,11-epoxidation of carbamazepine, albeit to a lesser extent than CYP3A4. scispace.comnih.gov The involvement of CYP3A5 has also been suggested, and it may contribute significantly to carbamazepine metabolism in individuals where it is abundantly expressed. scispace.comingentaconnect.com

The kinetic profile of carbamazepine 10,11-epoxidation in human liver microsomes often exhibits sigmoidal (non-Michaelis-Menten) kinetics, which has implications for predicting in vivo clearance. jst.go.jp

Table 1: Key Cytochrome P450 Isoforms in Carbamazepine-10,11-epoxide Formation

Enzyme Role Supporting Evidence
CYP3A4 Principal catalyst for the formation of carbamazepine-10,11-epoxide. scispace.comscielo.brnih.gov Correlation between CYP3A4 content and epoxidation rate in human liver microsomes; inhibition by CYP3A4-specific inhibitors. nih.gov
CYP2C8 Minor contributor to carbamazepine-10,11-epoxidation. scispace.comnih.gov Confirmed through experiments with cDNA-expressed CYP2C8. nih.gov

| CYP3A5 | Suggested to play a role, particularly in individuals with high expression levels. scispace.comingentaconnect.com | Overlapping substrate specificity with CYP3A4. ingentaconnect.com |

Quantitative Contribution of the Epoxidation Pathway to Carbamazepine Metabolism

The epoxidation pathway is quantitatively the most significant route of carbamazepine metabolism. scielo.br It is estimated that approximately 40% of a carbamazepine dose is metabolized to carbamazepine-10,11-epoxide. jst.go.jp Other studies suggest that this pathway can account for 30% to 50% of the administered dose. scielo.br The plasma concentrations of carbamazepine-10,11-epoxide can reach up to 50% of the parent drug levels. researchgate.netresearchgate.net

Further Metabolism of Carbamazepine-10,11-epoxide

Once formed, carbamazepine-10,11-epoxide undergoes further biotransformation to facilitate its excretion from the body. These subsequent metabolic steps primarily involve hydrolysis and glucuronidation.

Hydrolysis to Carbamazepine-trans-10,11-diol by Epoxide Hydrolase (EPHX1)

The primary route for the detoxification of carbamazepine-10,11-epoxide is its hydrolysis to the inactive metabolite, carbamazepine-trans-10,11-diol. uzh.chmdpi.com This reaction is catalyzed by the enzyme microsomal epoxide hydrolase (EPHX1). researchgate.netresearchgate.netnih.gov The resulting diol is then excreted in the urine, both in its free form and as a conjugate. nih.gov The enzymatic hydrolysis by EPHX1 is a critical step in the elimination of the active epoxide metabolite. oup.comnih.gov

Glucuronidation of Carbamazepine-10,11-epoxide (e.g., UGT2B7)

In addition to hydrolysis, carbamazepine-10,11-epoxide can be directly conjugated with glucuronic acid. scispace.comresearchgate.net This process, known as glucuronidation, is a major pathway for the elimination of many drugs and their metabolites. The enzyme primarily responsible for the glucuronidation of carbamazepine-10,11-epoxide is UDP-glucuronosyltransferase 2B7 (UGT2B7). pharmgkb.org This reaction forms carbamazepine-10,11-epoxide-N-glucuronide, which is then excreted. nih.gov

Characterization of Minor Metabolites Derived from Carbamazepine-10,11-epoxide

While hydrolysis and glucuronidation are the major metabolic pathways for carbamazepine-10,11-epoxide, other minor metabolites have been identified. In animal models, a methylsulfonyl conjugate of carbamazepine-10,11-epoxide has been reported. nih.gov Further characterization of urinary metabolites in patients has revealed a complex profile, including various hydroxylated and conjugated derivatives, though many of these are derived from the parent drug, carbamazepine, through pathways other than epoxidation. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
2-hydroxy-CBZ
2-hydroxycarbamazepine
3-hydroxy CBZ
3-hydroxycarbamazepine
9-OH-methyl-10-carbamoyl acridan
alprazolam
bupropion
Carbamazepine
Carbamazepine-10,11-epoxide
carbamazepine-10,11-epoxide-N-glucuronide
Carbamazepine-trans-10,11-diol
efavirenz
erythromycin
fluoxetine
lamotrigine (B1674446)
methylsulfonyl-CBZ
phenobarbital (B1680315)
phenytoin (B1677684)
primidone
quetiapine (B1663577)
simvastatin
topiramate

Autoregulation and Induction of Carbamazepine-10,11-epoxide Metabolism

Carbamazepine is a well-documented inducer of its own metabolism, a phenomenon known as autoinduction. basicmedicalkey.commedscape.com This process directly impacts the biotransformation and metabolic pathways of its principal active metabolite, carbamazepine-10,11-epoxide. The formation of carbamazepine-10,11-epoxide from its parent compound, carbamazepine, is a major metabolic route, primarily catalyzed by the cytochrome P450 (CYP) enzyme CYP3A4. smpdb.capharmgkb.orgmdpi.comdrugbank.com

Autoinduction occurs because carbamazepine stimulates the transcriptional upregulation of genes that encode for the very enzymes responsible for its metabolism. pharmgkb.orgresearchgate.net This leads to an accelerated conversion of carbamazepine to carbamazepine-10,11-epoxide. The induction process is not limited to the enzymes forming the epoxide; it also affects the subsequent metabolic step. The epoxide-diol pathway, which involves the hydration of carbamazepine-10,11-epoxide to the inactive metabolite carbamazepine-10,11-trans-dihydroxy-5H-dibenzazepine-5-carboxamide (CBZ-diol), is also induced during long-term treatment. nih.govnih.govnih.gov This enhanced metabolic activity results in significant time-dependent changes in the pharmacokinetics of both carbamazepine and its epoxide metabolite. nih.gov

Studies have shown that upon initiation of therapy, the clearance of carbamazepine increases, and its half-life shortens as autoinduction takes effect. basicmedicalkey.commedscape.comnih.gov This induction appears to begin within the first few days of administration and can be considered complete within one to five weeks. nih.govnih.govbps.ac.uk The degree of autoinduction has been observed to be linearly related to the daily dose of carbamazepine. bps.ac.uk Consequently, the steady-state concentrations of both carbamazepine and carbamazepine-10,11-epoxide exhibit a curvilinear relationship with the dose, as higher doses lead to more pronounced induction and faster clearance. bps.ac.uk

Enzymatic Induction Dynamics and Clinical Implications

The enzymatic induction driven by carbamazepine is a complex process involving several key enzymes and regulatory proteins. Carbamazepine administration upregulates the activity of CYP3A4 and CYP2B6, primarily through the activation of nuclear receptors like the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR). pharmgkb.orgresearchgate.net CYP3A4 is the main enzyme responsible for the epoxidation of carbamazepine to carbamazepine-10,11-epoxide, with CYP2C8 also playing a role. pharmgkb.orgmdpi.comcaymanchem.com The subsequent detoxification of the active epoxide metabolite is catalyzed by microsomal epoxide hydrolase 1 (EPHX1), which converts it to the inactive diol metabolite. nih.govmdpi.com Research indicates that the hydration of carbamazepine-10,11-epoxide by EPHX1 is also induced during therapy, although potentially to a lesser extent than the initial epoxidation of carbamazepine. nih.gov

The dynamic nature of this induction has significant clinical implications. The time-dependent increase in metabolism means that achieving stable plasma concentrations of both carbamazepine and its active epoxide metabolite is a gradual process. basicmedicalkey.com Autoinduction is generally complete within 3-5 weeks of starting therapy or after a dose adjustment. bps.ac.ukresearchgate.net For example, studies have observed that the plasma clearance of carbamazepine can double within the first month of treatment, after which it stabilizes. nih.gov

This enzymatic induction is a primary reason for numerous clinically significant drug-drug interactions. As a potent inducer of CYP3A4, carbamazepine can accelerate the metabolism of many other drugs that are substrates for this enzyme. medscape.comnih.gov Conversely, co-administration of other enzyme-inducing antiepileptic drugs, such as phenytoin and phenobarbital, can further increase the metabolism of carbamazepine via the epoxide-diol pathway. nih.govnih.gov This leads to higher concentrations of the carbamazepine-10,11-epoxide metabolite relative to the parent drug. basicmedicalkey.comresearchgate.net The ratio of epoxide to parent drug averages around 12% during monotherapy but can increase to 14% with phenobarbital and 18% with phenytoin. basicmedicalkey.com Potent CYP3A4 inhibitors can cause an elevation in carbamazepine plasma concentrations, while inhibitors of epoxide hydrolase, such as valproic acid, can lead to an accumulation of the active carbamazepine-10,11-epoxide metabolite. nih.gov

Table 1: Key Enzymes in the Metabolism of Carbamazepine and Carbamazepine-10,11-epoxide

Compound Metabolic Process Primary Enzyme(s) Involved Reference
Carbamazepine Epoxidation (to Carbamazepine-10,11-epoxide) CYP3A4, CYP2C8 pharmgkb.orgmdpi.com
Hydroxylation CYP2B6, CYP3A4 pharmgkb.org
Glucuronidation UGT2B7 pharmgkb.orgdrugbank.com
Carbamazepine-10,11-epoxide Hydration (to CBZ-diol) Epoxide Hydrolase 1 (EPHX1) nih.govmdpi.com

Table 2: Impact of Induction on Carbamazepine and its Epoxide Metabolite

Scenario Effect on Metabolism Resulting Change in Plasma Concentration Reference
Autoinduction (CBZ Monotherapy) Increased activity of CYP3A4 and EPHX1. Clearance of parent drug doubles within ~1 month. Half-life decreases. medscape.comnih.gov
Co-administration with Inducers (e.g., Phenytoin, Phenobarbital) Further induction of the epoxide-diol pathway. Decreased parent drug levels. Increased ratio of carbamazepine-10,11-epoxide to carbamazepine. basicmedicalkey.comnih.govnih.gov
Co-administration with CYP3A4 Inhibitors (e.g., Erythromycin) Inhibition of carbamazepine epoxidation. Increased parent drug levels. nih.govnih.gov

| Co-administration with EPHX1 Inhibitors (e.g., Valproic acid) | Inhibition of epoxide hydration. | Increased levels of carbamazepine-10,11-epoxide. | nih.gov |

Pharmacokinetic Properties of Carbamazepine 10,11 Epoxide

Absorption and Distribution Characteristics

The absorption and distribution of carbamazepine-10,11-epoxide are influenced by various factors, including the formulation of the parent drug, carbamazepine (B1668303), and the metabolite's ability to cross biological membranes and bind to plasma proteins.

The systemic availability of carbamazepine-10,11-epoxide is intrinsically linked to the absorption and metabolism of its parent compound, carbamazepine. Following oral administration, carbamazepine is metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form carbamazepine-10,11-epoxide. drugbank.com The formulation of carbamazepine can significantly impact the rate and extent of its absorption, which in turn affects the subsequent formation and plasma concentrations of the epoxide metabolite.

The presence of food can also affect the bioavailability. Administration of a twice-daily controlled-release carbamazepine formulation with food resulted in approximately 10% higher area under the curve (AUC) and maximum concentration (Cmax) for both carbamazepine and its epoxide metabolite compared to the fasted state. bohrium.com

Interactive Data Table: Influence of Formulation on Carbamazepine-10,11-epoxide Bioavailability in Rats

FormulationRelative Bioavailability of Carbamazepine-10,11-epoxide (compared to crude CBZ)Reference
Delayed-Release Amorphous Solid Dispersion (CBZ-dr-ASD)3.17-fold increase nih.gov

Carbamazepine-10,11-epoxide distributes into various body tissues, including the brain. researchgate.netcapes.gov.br Studies in epileptic children undergoing temporal lobectomy have shown that the concentration of the epoxide in brain tissue is comparable to its plasma concentration, with a brain/plasma ratio of 1.0. capes.gov.br The distribution within the brain appears to be relatively uniform between grey and white matter. capes.gov.br Autopsy cases have revealed that the concentrations of carbamazepine-10,11-epoxide are generally lower than the parent drug in all body fluids and organ tissues. researchgate.net However, the metabolite is found in the liver, kidney, lung, and brain at non-negligible levels. researchgate.net

Pharmacokinetic modeling using compartmental analysis has been employed to describe the distribution and elimination of carbamazepine-10,11-epoxide. A one-compartment open model with first-order elimination is often used to characterize its kinetics. researchgate.netnih.gov The volume of distribution of the central compartment for the epoxide has been estimated to be between 0.644 L/kg and 0.728 L/kg. researchgate.netnih.govualberta.ca

Interactive Data Table: Compartmental Pharmacokinetic Parameters of Carbamazepine-10,11-epoxide

ParameterValue (Carbatrol®)Value (Tegretol-XR®)UnitReference
Volume of Central Compartment (V3)0.7280.644L/kg researchgate.netualberta.ca
Elimination Rate Constant (K30)0.1280.157hr⁻¹ researchgate.netualberta.ca
Half-life (t½)6.15.1hr researchgate.netualberta.ca

Carbamazepine-10,11-epoxide binds to plasma proteins, primarily albumin. nih.govnih.gov Unlike its parent compound, the epoxide metabolite does not bind to alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov The binding of the epoxide to serum proteins is linear, and its binding is largely accounted for by its interaction with albumin. nih.gov The unbound fraction of carbamazepine-10,11-epoxide in plasma is approximately 50%. nih.gov

In vitro experiments have confirmed that carbamazepine-10,11-epoxide binds to both human serum albumin (HSA) and, to a lesser extent, AAG. nih.gov In children with epilepsy, a significant inverse correlation has been observed between the free fraction of the epoxide and the serum concentration of AAG, although changes in AAG concentration only partially explain the variability in binding. nih.gov No significant correlation was found with albumin concentrations, likely due to the small inter-subject variation in albumin levels. nih.gov

Elimination and Clearance of Carbamazepine-10,11-epoxide

The elimination of carbamazepine-10,11-epoxide from the body occurs through hepatic metabolism and subsequent renal excretion of its metabolites.

The primary route of elimination for carbamazepine-10,11-epoxide is through hepatic metabolism. The epoxide is hydrolyzed by the enzyme microsomal epoxide hydrolase to the inactive metabolite, trans-10,11-dihydroxy-10,11-dihydro-carbamazepine (CBZ-diol). ujms.net

Studies in isolated perfused rat livers have shown that the hepatic clearance of carbamazepine-10,11-epoxide is very low. nih.gov The mean extraction ratio of the epoxide was found to be only 0.016 and was not significantly affected by pretreatment with phenobarbital (B1680315), an enzyme inducer. nih.gov However, the epoxide did exhibit dose-dependent kinetics, with a threefold increase in the extraction ratio when the administered dose was reduced. nih.gov

In humans, the elimination rate constant for carbamazepine-10,11-epoxide has been determined through pharmacokinetic modeling. Following administration of extended-release carbamazepine formulations, the first-order elimination rate constant (K30) was found to be between 0.128 and 0.157 hr⁻¹. researchgate.netnih.govualberta.ca This corresponds to an elimination half-life of approximately 5.1 to 6.1 hours. researchgate.netnih.govualberta.ca

Direct renal excretion of unchanged carbamazepine-10,11-epoxide is a minor pathway of elimination. The renal clearance of the epoxide is low, approximately 8 ml/min, and is dependent on urine flow. ujms.netnih.gov This suggests that glomerular filtration is the primary mechanism of its renal elimination. ujms.net

The vast majority of the epoxide is eliminated as its hydrated metabolite, CBZ-diol, which is then excreted in the urine. ujms.net The renal clearance of CBZ-diol is significantly higher than that of the epoxide and is independent of urine flow. nih.gov In adults and children, approximately 35-36% of the administered carbamazepine dose is excreted in the urine as CBZ-diol. nih.gov

Half-life Dynamics of Carbamazepine-10,11-epoxide

The elimination half-life of carbamazepine-10,11-epoxide exhibits variability depending on the context of its administration and the physiological state of the individual. Following a single oral dose of carbamazepine-10,11-epoxide itself, the half-life averages around 6 to 8 hours. sickkids.cagarcialab.comnih.gov One study reported a half-life of 7.4 ± 1.8 hours. nih.gov Another reported an average of six hours. sickkids.ca

When formed as a metabolite after the administration of its parent drug, carbamazepine, the half-life of the epoxide can appear longer due to its formation-rate limited kinetics, often referred to as a "flip-flop" model. nih.gov In this scenario, the rate of elimination of the epoxide is faster than the rate at which it is formed from carbamazepine. nih.gov

Following a single oral dose of a sustained-release carbamazepine formulation, the plasma half-life of carbamazepine-10,11-epoxide was observed to be 34 ± 9 hours. fda.gov In contrast, during chronic administration of a sustained-release formulation, the peak levels of the epoxide are reached at approximately 14 ± 8 hours. fda.gov After multiple dosing of extended-release carbamazepine, the half-life of the epoxide has been reported to be in the range of 5.1 to 6.1 hours. researchgate.netualberta.ca Other studies have reported a terminal elimination half-life for the epoxide of 5-10 hours. medscape.com

A study comparing the pharmacokinetics of a single dose of carbamazepine-10,11-epoxide in patients on chronic lamotrigine (B1674446) monotherapy and healthy controls found similar half-lives in both groups (7.2 ± 1.6 hours vs 6.1 ± 0.9 hours, respectively), suggesting that lamotrigine does not significantly impact the metabolic disposition of the epoxide. nih.gov

Half-life of Carbamazepine-10,11-epoxide in Various Conditions

ConditionHalf-life (hours)Reference
Single oral dose of carbamazepine-10,11-epoxide~6-8 sickkids.cagarcialab.comnih.gov
Following single oral dose of sustained-release carbamazepine34 ± 9 fda.gov
Following multiple doses of extended-release carbamazepine5.1 - 6.1 researchgate.netualberta.ca
Terminal elimination half-life5 - 10 medscape.com
Single dose in patients on lamotrigine monotherapy7.2 ± 1.6 nih.gov
Single dose in healthy controls6.1 ± 0.9 nih.gov

Transport Mechanisms of Carbamazepine-10,11-epoxide

The movement of carbamazepine-10,11-epoxide across biological membranes is influenced by efflux transporters, which can impact its distribution and concentration at target sites, such as the brain.

Involvement of Efflux Transporters (e.g., P-glycoprotein/ABCB1, ABCC2, RALBP1)

Research has shown that while carbamazepine itself is not a substrate for P-glycoprotein (P-gp, encoded by the ABCB1 gene), its active metabolite, carbamazepine-10,11-epoxide, is transported by this efflux pump. nih.govpharmgkb.org This transport can be blocked by P-gp inhibitors like tariquidar (B1662512) and verapamil. nih.gov The transport of carbamazepine-10,11-epoxide by P-gp suggests a potential mechanism for resistance to carbamazepine therapy, as increased efflux activity at the blood-brain barrier could reduce its central nervous system concentration. nih.gov

In addition to P-gp, other transporters have been implicated in the movement of carbamazepine and its metabolites. The ATP-binding cassette transporters ABCC2 and RALBP1 (also known as RLIP76) have been associated with the transport of carbamazepine and may also play a role in the disposition of its epoxide metabolite. nih.govresearchgate.netnih.gov Polymorphisms in the genes encoding these transporters, including ABCB1 and ABCC2, have been linked to variations in carbamazepine clearance, further highlighting their importance in the drug's pharmacokinetic profile. nih.govresearchgate.net

Pharmacokinetic Modeling of Carbamazepine-10,11-epoxide Disposition

Pharmacokinetic models are essential tools for understanding and predicting the complex processes of drug absorption, distribution, metabolism, and elimination. Various modeling approaches have been employed to characterize the disposition of carbamazepine-10,11-epoxide.

Development and Validation of Compartmental Models

Compartmental models are mathematical constructs that simplify the body into a series of interconnected compartments to describe the time course of drug concentrations. For carbamazepine-10,11-epoxide, a one-compartment open model with first-order elimination has been utilized. researchgate.net In a study re-evaluating the pharmacokinetics of carbamazepine and its epoxide after multiple dosing of extended-release formulations, a one-compartment model was simultaneously fitted to the plasma concentration-time data of both the parent drug and the metabolite. researchgate.net This analysis provided estimates for key pharmacokinetic parameters such as the elimination rate constant and the volume of central compartment for the epoxide. researchgate.net

Another study developed a two-compartment model to describe the disposition of both carbamazepine and carbamazepine-10,11-epoxide. nih.gov The model, which incorporated Michaelis-Menten kinetics for the formation of the epoxide, showed good agreement between calculated and observed serum values, suggesting its appropriateness for describing the formation and disposition of the metabolite. nih.gov

Compartmental Model Parameters for Carbamazepine-10,11-epoxide

ParameterValue (Carbatrol®)Value (Tegretol-XR®)Reference
Elimination rate constant (k₃₀) (hr⁻¹)0.1280.157 researchgate.net
Half-life (t₁/₂) (hr)6.15.1 researchgate.net
Volume of central compartment (V₃) (L/kg)0.7280.644 researchgate.net
Vₘₐₓ (mg/hr/kg)0.0850.076 researchgate.net
Kₘ (mg/mL)28.63933.138 researchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling Approaches

Physiologically based pharmacokinetic (PBPK) models offer a more mechanistic approach by incorporating physiological and biochemical data to simulate drug disposition. Several PBPK models have been developed for carbamazepine and its primary metabolite, carbamazepine-10,11-epoxide. bohrium.comnih.govnih.govnih.gov These models typically include detailed descriptions of metabolic pathways, such as the formation of the epoxide via CYP3A4 and CYP2C8 and its subsequent metabolism by epoxide hydroxylase 1 (EPHX1). bohrium.commdpi.com

PBPK models have been developed using software like PK-Sim® and GastroPlus® and validated against clinical data. bohrium.comnih.govnih.gov These models can account for factors such as autoinduction of metabolism and have been used to predict drug-drug interactions. bohrium.comnih.govmdpi.com For instance, a PBPK parent-metabolite model was developed to investigate the nonlinear pharmacokinetics of carbamazepine and its induction potential on various enzymes. nih.govnih.gov Another PBPK model was established to simulate maternal and fetal exposure to carbamazepine and its epoxide during pregnancy. nih.gov

Predictive Capabilities and Limitations of Pharmacokinetic Models

Pharmacokinetic models for carbamazepine-10,11-epoxide have demonstrated good predictive performance for plasma concentration-time profiles and key pharmacokinetic parameters like AUC (area under the curve) and Cmax (maximum concentration). bohrium.comnih.gov PBPK models, in particular, have shown success in predicting drug-drug interactions. bohrium.comnih.gov For example, one model accurately predicted the interaction between carbamazepine and drugs like alprazolam and erythromycin. bohrium.com

However, these models are not without limitations. Discrepancies between predicted and observed plasma concentrations of carbamazepine-10,11-epoxide can occur. bohrium.comnih.gov These discrepancies may be attributed to factors such as interindividual variability in the activity of metabolizing enzymes like EPHX1. bohrium.commdpi.com While models showed good performance in predicting carbamazepine concentrations, the predictions for the epoxide were sometimes less accurate, with a lower percentage of plasma concentrations falling within the 2-fold acceptance limits. bohrium.com In one study, while 94% of carbamazepine concentrations were within the 2-fold limits, only 69% of the epoxide concentrations were. bohrium.commdpi.com Another PBPK model reported that while most simulated pharmacokinetic parameters for the epoxide were within a two-fold error of the observed values, some discrepancies existed. nih.gov

Pharmacodynamics and Mechanisms of Action of Carbamazepine 10,11 Epoxide

Contribution to Therapeutic Efficacy

Anticonvulsant Activity and Relative Potency

Carbamazepine-10,11-epoxide demonstrates substantial anticonvulsant properties, comparable to its parent drug, carbamazepine (B1668303). sickkids.cagarcialab.com In animal models, specifically against maximal electroshock-induced seizures in mice, both compounds have shown potent activity. caymanchem.comnih.gov While one study noted that carbamazepine was slightly more potent than its epoxide metabolite in this model, they displayed similar neurotoxicity. nih.gov It is generally accepted that the anticonvulsant effects are proportional to the sum of the concentrations of carbamazepine and its epoxide metabolite. nih.gov

In the context of trigeminal neuralgia, carbamazepine-10,11-epoxide has been shown to have a potent pain-relieving effect. nih.gov When administered at similar doses to carbamazepine, it provided comparable pain control. nih.gov However, on a plasma concentration basis, the epoxide metabolite exhibited a considerably higher potency for pain relief than the parent drug. nih.gov This suggests that the epoxide's contribution to the antineuralgic effect of carbamazepine treatment may be as significant as that of carbamazepine itself. nih.gov

Comparative Anticonvulsant Profile
CompoundRelative Potency vs. Parent DrugPrimary Therapeutic ContributionNotes
Carbamazepine (CBZ)-Anticonvulsant, AntineuralgicParent drug. nih.gov
Carbamazepine-10,11-epoxide (CBZ-E)Equipotent or slightly less potent anticonvulsant activity. oup.comnih.gov Higher potency for pain relief based on plasma concentration. nih.govAnticonvulsant, AntineuralgicActive metabolite contributing significantly to overall efficacy. oup.comnih.gov

Cellular and Molecular Targets of Carbamazepine-10,11-epoxide

The mechanism of action for carbamazepine-10,11-epoxide, much like its parent compound, is centered on the modulation of neuronal excitability. This is primarily achieved through its interaction with specific ion channels.

Voltage-Gated Sodium Channel Interactions

The principal mechanism of action for both carbamazepine and its epoxide metabolite is the blockade of voltage-gated sodium channels. nih.govwikipedia.orgpatsnap.com These channels are crucial for the initiation and propagation of action potentials in neurons. By binding to the alpha subunit of these channels, carbamazepine and its epoxide metabolite stabilize the channel in its inactivated state. researchgate.net This action prevents the repetitive and sustained firing of neurons, a key factor in seizure generation. wikipedia.orgpatsnap.com The shared action on these sodium channels is a critical reason why the epoxide metabolite contributes significantly to the therapeutic anticonvulsant effect of carbamazepine. nih.gov

Other Proposed Receptor and Enzyme Modulations

While sodium channel blockade is the primary target, other modulatory effects have been proposed. The metabolism of carbamazepine-10,11-epoxide itself is a key area of interaction. The enzyme microsomal epoxide hydrolase (mEH) is responsible for detoxifying the epoxide into an inactive derivative, carbamazepine-10,11-diol. novartis.comwikipedia.orgresearchgate.net Inhibition of this enzyme by other drugs, such as valproic acid, can lead to an accumulation of the active epoxide, enhancing its therapeutic (and potentially toxic) effects. wikipedia.orgnih.gov There is also evidence suggesting that carbamazepine can modulate the release of the excitatory neurotransmitter glutamate, which could be an indirect consequence of its sodium channel activity. patsnap.com

Concentration-Effect Relationships and Clinical Relevance

The relationship between the plasma concentrations of carbamazepine-10,11-epoxide and its clinical effects is a critical aspect of its pharmacology. The concentration of the epoxide metabolite is clinically significant and can influence both therapeutic efficacy and the presentation of side effects. oup.comtesting.com

Studies have shown a correlation between the plasma levels of the epoxide metabolite and therapeutic response in patients with epilepsy. archivesofmedicalscience.comarchivesofmedicalscience.com One study found that both the absolute concentration of carbamazepine-10,11-epoxide and its ratio to the parent drug were closely correlated with therapeutic efficacy, as measured by the reduction in seizure frequency. archivesofmedicalscience.com An optimal therapeutic response was observed in patients who had a specific balance of plasma concentrations of both the parent drug and the metabolite. archivesofmedicalscience.comarchivesofmedicalscience.com

Conversely, increasing concentrations of the epoxide have been correlated with decreased performance on psychometric tests in patients on carbamazepine monotherapy. nih.gov In some clinical scenarios, such as in patients with renal insufficiency or those taking drugs that inhibit epoxide hydrolase, the epoxide can accumulate to levels that cause neurotoxicity, even when the parent drug's concentration is within the normal therapeutic range. researchgate.netoup.com This underscores the clinical relevance of monitoring the epoxide metabolite in certain patient populations to optimize treatment. oup.comnih.gov

Clinical Concentration-Effect Observations
ParameterClinical ObservationReference
CBZ-E Plasma ConcentrationCorrelated with therapeutic efficacy (seizure control). archivesofmedicalscience.com
CBZ-E to CBZ RatioClosely correlated with therapeutic efficacy. archivesofmedicalscience.com
Increasing CBZ-E ConcentrationCorrelated with decreasing performance on some psychometric tests. nih.gov
CBZ-E AccumulationCan lead to neurotoxicity, especially with co-medications or in renal insufficiency. oup.com

Toxicology and Adverse Effect Mechanisms of Carbamazepine 10,11 Epoxide

Contribution to Adverse Drug Reactions

Carbamazepine-10,11-epoxide is a key contributor to the adverse drug reactions (ADRs) associated with carbamazepine (B1668303) therapy. nih.gov The metabolite itself is pharmacologically active, exhibiting anticonvulsant and neurotoxic properties comparable to the parent compound. nih.gov Its accumulation can lead to a variety of unwanted effects, impacting the nervous system and other organs. wjgnet.combiochimicaclinica.it

Neurological Toxicity Mechanisms Associated with Elevated Carbamazepine-10,11-epoxide Levels

Elevated levels of Carbamazepine-10,11-epoxide are frequently associated with neurological toxicity. The symptoms can range from mild to severe and often overlap with those of carbamazepine toxicity, making it crucial to consider the metabolite's concentration in clinical assessments. nih.gov

Common neurological effects linked to high levels of the epoxide metabolite include:

Dizziness goodrx.com

Drowsiness goodrx.com

Ataxia (difficulty with coordination and balance) goodrx.commedscape.com

Nystagmus (involuntary eye movements) medscape.com

Blurred or double vision goodrx.com

Headaches biochimicaclinica.it

Slurred speech medscape.com

The neurotoxic effects of Carbamazepine-10,11-epoxide are thought to stem from its ability to modulate neuronal excitability, similar to carbamazepine, by blocking sodium channels. medscape.com However, its accumulation, particularly in scenarios of altered metabolism or overdose, can lead to an exaggeration of these pharmacological effects, resulting in central nervous system depression and other neurological impairments. medscape.com

Systemic Toxicity Mechanisms and Organ-Specific Effects

Beyond the central nervous system, Carbamazepine-10,11-epoxide can contribute to systemic toxicity and affect various organs. The mechanisms often involve the formation of reactive intermediates and their subsequent interaction with cellular macromolecules.

Hepatotoxicity: Carbamazepine and its epoxide metabolite are metabolized in the liver, primarily by the cytochrome P450 enzyme system. nih.gov This process can lead to the formation of reactive metabolites that can bind to liver proteins, potentially triggering an immune response and causing liver injury. nih.gov While carbamazepine itself is associated with hepatotoxicity, the reactive nature of the epoxide intermediate is considered a contributing factor. nih.gov

Dermatological Reactions: Severe and life-threatening skin reactions, such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), have been linked to carbamazepine therapy. medlineplus.govdrugs.com While the exact mechanism is complex and involves a genetic predisposition (specifically the HLA-B*15:02 allele in certain populations), research suggests that Carbamazepine-10,11-epoxide may play a role. nih.govbohrium.com It is hypothesized that the epoxide or other reactive metabolites can act as haptens, binding to proteins and forming neoantigens that provoke a severe immunological response. nih.gov

Hematological Effects: Although rare, serious hematological complications like aplastic anemia and agranulocytosis can occur with carbamazepine treatment. biochimicaclinica.it The formation of reactive metabolites, including the epoxide, is a proposed mechanism for this toxicity, potentially through damage to bone marrow cells. dntb.gov.ua

Teratogenicity: Studies in animal models have suggested that Carbamazepine-10,11-epoxide may be a teratogenic agent, contributing to the risk of birth defects when carbamazepine is used during pregnancy. researchgate.net The proposed mechanism involves the formation of reactive intermediates that can interfere with fetal development. researchgate.net

Role of Carbamazepine-10,11-epoxide in Overdose Scenarios

The ratio of Carbamazepine-10,11-epoxide to carbamazepine can vary but tends to increase in overdose scenarios. nih.gov This is significant because the epoxide has roughly equal neurotoxic potential to carbamazepine. nih.gov Therefore, measuring only the parent drug level may underestimate the total toxic burden on the patient. nih.gov

Clinical Manifestations in Overdose: The signs and symptoms of carbamazepine overdose, to which the epoxide contributes, are dose-dependent and primarily affect the central nervous and cardiovascular systems. wjgnet.com

Carbamazepine Plasma Concentration (mg/L)Associated Clinical Effects
11–15Disorientation, drowsiness, and ataxia wjgnet.com
15–25Combativeness, hallucinations, and choreiform movements wjgnet.com
> 25Seizures and coma wjgnet.com
> 40Severe toxicity, including respiratory depression and cardiotoxicity wjgnet.com

This table presents the general correlation between carbamazepine plasma concentrations and clinical effects in overdose. The contribution of Carbamazepine-10,11-epoxide to these effects is significant.

The delayed and erratic absorption of carbamazepine, especially in overdose, can lead to a prolonged and fluctuating clinical course, with the continued formation of the toxic epoxide metabolite. litfl.com

Reactive Metabolite Formation and Bioactivation Pathways

The formation of Carbamazepine-10,11-epoxide is a key step in the bioactivation of carbamazepine. This process is primarily catalyzed by cytochrome P450 enzymes in the liver, particularly CYP3A4. nih.govnih.gov

Epoxidation: The primary metabolic pathway for carbamazepine involves the oxidation of the 10,11-double bond of the dibenzazepine ring to form Carbamazepine-10,11-epoxide. nih.gov This epoxide is a stable but chemically reactive intermediate. nih.gov

Further Bioactivation: While the epoxide itself is active, it can undergo further metabolic activation. The covalent binding of radiolabeled Carbamazepine-10,11-epoxide to proteins in human liver microsomes increases in the presence of NADPH, indicating further bioactivation. nih.gov This suggests that the epoxide can be a substrate for other enzymatic reactions that generate even more reactive species.

Formation of Other Reactive Species: Beyond the 10,11-epoxide, other reactive metabolites of carbamazepine have been proposed, including arene oxides formed on the aromatic rings. nih.gov These intermediates, along with the epoxide, can covalently bind to cellular macromolecules like proteins, which is a critical step in the initiation of idiosyncratic drug reactions. nih.govnih.gov

Detoxification Pathways: The body has detoxification pathways to handle reactive metabolites. Carbamazepine-10,11-epoxide is primarily hydrolyzed by the enzyme microsomal epoxide hydrolase to the inactive carbamazepine-10,11-trans-diol. researchgate.net It can also conjugate with glutathione (GSH) to form diastereomers of 10-hydroxy-11-glutathionyl-CBZ. nih.gov Genetic variations or inhibition of these detoxification pathways can lead to an accumulation of the reactive epoxide and increase the risk of adverse effects.

The balance between the bioactivation of carbamazepine to its reactive epoxide and its subsequent detoxification is a critical determinant of the potential for toxicity.

Drug Interactions Affecting Carbamazepine 10,11 Epoxide Exposure

Inhibition of Carbamazepine-10,11-epoxide Metabolism

The primary pathway for the breakdown of Carbamazepine-10,11-epoxide is through the enzyme epoxide hydrolase. nih.govnih.gov Inhibition of this enzyme can lead to an accumulation of the epoxide metabolite.

Valproic Acid: Valproic acid is a known inhibitor of epoxide hydrolase. e-lactancia.orgnih.govauckland.ac.nz When administered with carbamazepine (B1668303), valproic acid can significantly decrease the clearance of unbound Carbamazepine-10,11-epoxide, leading to increased plasma concentrations of this active metabolite. nih.govnih.gov Studies have shown that valproic acid can increase the ratio of Carbamazepine-10,11-epoxide to its parent compound, carbamazepine. biochimicaclinica.itklinickafarmakologie.cz This interaction is significant as it can potentially lead to toxicity even when the parent drug levels are within the therapeutic range. nih.govoup.com In vitro studies have demonstrated that valpromide, a derivative of valproic acid, is a much more potent inhibitor of epoxide hydrolase than valproic acid itself. nih.gov

Quetiapine (B1663577): Concurrent use of quetiapine with carbamazepine has been observed to markedly elevate levels of Carbamazepine-10,11-epoxide. researchgate.net It is suggested that quetiapine may inhibit epoxide hydrolase, similar to valproic acid. researchgate.netelsevier.es This interaction can cause a significant increase in the Carbamazepine-10,11-epoxide to carbamazepine ratio, potentially leading to neurotoxicity. researchgate.net

A summary of findings on the inhibition of epoxide hydrolase is presented in the table below.

Inhibitor Effect on Carbamazepine-10,11-epoxide Mechanism Clinical Significance
Valproic AcidIncreased plasma concentrations nih.govnih.govInhibition of epoxide hydrolase e-lactancia.orgnih.govauckland.ac.nzPotential for toxicity even with therapeutic carbamazepine levels nih.govoup.com
QuetiapineMarkedly elevated levels researchgate.netPossible inhibition of epoxide hydrolase researchgate.netelsevier.esIncreased risk of neurotoxicity researchgate.net

Carbamazepine is primarily metabolized to Carbamazepine-10,11-epoxide by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govnih.govpharmgkb.org Therefore, drugs that inhibit CYP3A4 can decrease the formation of the epoxide metabolite. While this section focuses on inhibition affecting epoxidation, it's important to note that many drug interactions with carbamazepine involve the induction of these enzymes, which is discussed in the next section. The inhibition of CYP3A4 can lead to higher levels of the parent drug, carbamazepine, and consequently, a lower ratio of the epoxide metabolite to the parent drug. droracle.ai

Induction of Carbamazepine-10,11-epoxide Formation and Metabolism

Several antiepileptic drugs are potent inducers of the enzymes involved in carbamazepine metabolism. nih.govnih.govmdpi.com

Phenytoin (B1677684), Phenobarbital (B1680315), and Primidone: These drugs are known inducers of CYP3A4 and epoxide hydrolase. nih.govnih.gov Co-administration of these drugs with carbamazepine leads to an increased metabolism of carbamazepine to its epoxide metabolite. nih.govcapes.gov.br This results in higher concentrations of Carbamazepine-10,11-epoxide. nih.govcapes.gov.br Studies in epileptic children have shown that comedication with phenytoin or phenobarbital leads to increased concentrations of both Carbamazepine-10,11-epoxide and its diol metabolite, along with higher ratios of these metabolites to carbamazepine. nih.gov Phenytoin is considered a potent inducer of carbamazepine epoxidation, while phenobarbital is a moderate inducer. nih.gov

The table below summarizes the effects of these enzyme inducers.

Inducer Effect on Carbamazepine-10,11-epoxide Levels Effect on Epoxide/Carbamazepine Ratio
PhenytoinIncreased nih.govcapes.gov.brIncreased nih.gov
PhenobarbitalIncreased nih.govcapes.gov.brIncreased nih.gov
PrimidoneIncreased biochimicaclinica.itIncreased biochimicaclinica.it

Impact of Drug-Drug Interactions on Carbamazepine-10,11-epoxide to Carbamazepine Ratio

The ratio of Carbamazepine-10,11-epoxide to carbamazepine is a critical parameter that can be significantly influenced by drug-drug interactions.

Inhibitors of Epoxide Hydrolase: As discussed previously, drugs like valproic acid inhibit the breakdown of Carbamazepine-10,11-epoxide, leading to a significant increase in the epoxide to carbamazepine ratio. biochimicaclinica.itklinickafarmakologie.cz This is a crucial consideration in clinical practice, as the accumulation of the active metabolite can lead to adverse effects.

Enzyme Inducers: Conversely, enzyme inducers such as phenytoin and phenobarbital increase the formation of Carbamazepine-10,11-epoxide from carbamazepine, which also results in an elevated epoxide to carbamazepine ratio. nih.gov

The following table illustrates the impact of different interacting drugs on the Carbamazepine-10,11-epoxide to carbamazepine ratio.

Interacting Drug Effect on Ratio Primary Mechanism
Valproic AcidIncreased biochimicaclinica.itklinickafarmakologie.czInhibition of epoxide hydrolase e-lactancia.orgnih.govauckland.ac.nz
PhenytoinIncreased nih.govInduction of CYP3A4 nih.govnih.gov
PhenobarbitalIncreased nih.govInduction of CYP3A4 nih.govnih.gov

Genetic and Genomic Influences on Carbamazepine 10,11 Epoxide Pharmacokinetics and Pharmacodynamics

Polymorphisms in Drug-Metabolizing Enzymes

Genetic variations in the enzymes responsible for the formation and degradation of carbamazepine-10,11-epoxide are primary determinants of its plasma concentrations.

The enzyme microsomal epoxide hydrolase 1 (EPHX1) is responsible for the detoxification of carbamazepine-10,11-epoxide by converting it into the inactive metabolite, carbamazepine-10,11-trans dihydrodiol (CBZ-diol). nih.govmdpi.comarchivesofmedicalscience.com The ratio of CBZ-diol to carbamazepine-10,11-epoxide (CBZD:CBZE) in the plasma is often used as an in vivo indicator of EPHX1 enzymatic activity. nih.govmdpi.com Polymorphisms in the EPHX1 gene can alter this activity, thereby affecting the levels of the active epoxide metabolite. archivesofmedicalscience.comunizg.hr

Two of the most studied single nucleotide polymorphisms (SNPs) in EPHX1 are c.337T>C (rs1051740) in exon 3, which results in a tyrosine to histidine substitution (Tyr113His), and c.416A>G (rs2234922) in exon 4, leading to a histidine to arginine change (His139Arg). nih.gov In vitro studies have suggested that the c.337T>C variant (slow allele) leads to a decrease in hydrolase activity, while the c.416A>G variant (fast allele) is associated with increased activity. nih.govnih.gov

However, clinical studies have produced some conflicting findings. Several studies have shown that the EPHX1 c.337T>C polymorphism is associated with altered epoxide hydrolase activity. unizg.hrresearchgate.net For instance, the CC genotype of rs1051740 was linked to an increased concentration of carbamazepine-10,11-epoxide. mdpi.com Similarly, another study found that patients with the c.337T>C variant allele tended to have lower concentration-dose ratios of the parent drug. archivesofmedicalscience.com The presence of the His113 allele (c.337C) has been associated with greater enzyme activity in some epilepsy cohorts, resulting in a higher CBZD:CBZE ratio. nih.gov Conversely, other research suggests the c.337T>C polymorphism may increase the risk of adverse drug reactions by increasing the concentration of carbamazepine-10,11-epoxide. nih.govresearchgate.net

The EPHX1 c.416A>G polymorphism has also been linked to changes in metabolite ratios. The GG genotype of rs2234922 was associated with a decreased serum concentration of CBZ-diol and a reduced CBZD:CBZE ratio, suggesting reduced enzyme activity. mdpi.compharmgkb.orgnih.gov Significant associations have been observed between EPHX1 SNPs and higher CBZD:CBZE ratios, indicating that genetic variants in this gene contribute to the interpatient variation in carbamazepine (B1668303) pharmacokinetics. nih.govresearchgate.net However, some studies have failed to find a significant impact of these EPHX1 polymorphisms on serum carbamazepine-10,11-epoxide levels in vivo. nih.govnih.gov

PolymorphismGenotype/AlleleReported Effect on Carbamazepine-10,11-epoxide (CBZ-E) or Metabolite RatiosReference
EPHX1 c.337T>C (rs1051740)CCAssociated with increased CBZ-E concentration compared to TT and CT+TT genotypes. mdpi.comresearchgate.net
C AlleleAssociated with lower CBZ-diol to CBZ ratio. pharmgkb.org
TTAssociated with decreased metabolism (lower CBZD:CBZE ratio) compared to CC+CT genotypes in some populations. pharmgkb.org
EPHX1 c.416A>G (rs2234922)GGAssociated with decreased CBZ-diol concentration and a lower CBZD:CBZE ratio. mdpi.comresearchgate.net
G AlleleAssociated with reduced microsomal epoxide hydrolase activity (decreased CBZD:CBZ and CBZD:CBZE ratios). pharmgkb.orgnih.gov

The formation of carbamazepine-10,11-epoxide from its parent compound, carbamazepine, is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4. archivesofmedicalscience.commedrxiv.orgscispace.com Other isoforms, such as CYP3A5 and CYP2C8, also contribute to this metabolic pathway. nih.govmdpi.comresearchgate.netmedrxiv.org Genetic polymorphisms in these CYP genes can influence the rate of epoxide formation and consequently affect its plasma levels.

CYP3A4 : As the major enzyme for carbamazepine metabolism, variations in the CYP3A4 gene can impact epoxide levels. nih.govnih.gov The CYP3A41G (rs2242480) polymorphism has been associated with a decreased carbamazepine-10,11-epoxide to carbamazepine ratio (CBZE:CBZ), suggesting it influences the metabolism of carbamazepine. medrxiv.orgnih.gov In contrast, another study involving the CYP3A422 (rs35599367) polymorphism found no statistically significant difference in serum carbamazepine-10,11-epoxide levels between genotypes. nih.govnih.gov

CYP2C8 : While not the primary enzyme, CYP2C8 is involved in the conversion of carbamazepine to carbamazepine-10,11-epoxide. mdpi.comresearchgate.net Polymorphisms in the CYP2C8 gene could contribute to the interindividual variability in response to carbamazepine treatment, though its specific impact on epoxide levels is less characterized compared to CYP3A4 and CYP3A5. mdpi.com

PolymorphismReported Effect on Carbamazepine-10,11-epoxide (CBZ-E) or Metabolite RatiosReference
CYP3A41G (rs2242480)Associated with a decreased CBZE:CBZ ratio. medrxiv.orgnih.gov
CYP3A422 (rs35599367)No statistically significant difference in serum CBZ-E levels between genotypes. nih.govnih.gov
CYP3A5*3 (rs776746)Associated with decreased serum concentration of CBZ-E. Some studies report conflicting or negligible effects. nih.govmedrxiv.orgingentaconnect.com

Polymorphisms in Drug Transporters and their Influence on Carbamazepine-10,11-epoxide Levels

Drug transporters are membrane proteins that regulate the influx and efflux of drugs and their metabolites across cellular barriers. unizg.hr Polymorphisms in the genes encoding these transporters can affect the bioavailability and distribution of carbamazepine and its epoxide metabolite. The ATP-binding cassette (ABC) transporter superfamily, including P-glycoprotein (encoded by ABCB1) and multidrug resistance-associated protein 2 (MRP2, encoded by ABCC2), have been implicated in the transport of carbamazepine and its metabolites. nih.govnih.gov

Carbamazepine-10,11-epoxide is a confirmed substrate for P-glycoprotein (MDR1). mdpi.compreprints.org Therefore, polymorphisms in the ABCB1 gene could alter the efflux of the epoxide from its site of action, such as the brain. An association between the ABCB1 1236T-2677T-3435T haplotype and higher carbamazepine resistance has been reported, which could be due to increased MDR1-dependent efflux of carbamazepine-10,11-epoxide at the blood-brain barrier. mdpi.com Furthermore, SNPs in ABCB1 and ABCC2 have been significantly associated with altered carbamazepine clearance, which would indirectly influence the concentration of its metabolites. nih.govresearchgate.net For example, the ABCB1 c.3435C>T polymorphism was significantly associated with the dose-adjusted concentrations of carbamazepine and its major metabolites. nih.gov

Clinical Pharmacogenomic Associations with Carbamazepine-10,11-epoxide Levels and Outcomes

The clinical implications of genetically determined variations in carbamazepine-10,11-epoxide levels are an area of active research. The therapeutic efficacy and toxicity of carbamazepine therapy can be influenced by the balance between the parent drug and its active epoxide metabolite. archivesofmedicalscience.complos.org

Several studies have directly linked genetic polymorphisms to altered metabolite levels and clinical outcomes.

The EPHX1 c.337T>C (rs1051740) polymorphism has been associated with carbamazepine-10,11-epoxide concentrations. researchgate.net A meta-analysis showed that the CC genotype was significantly associated with higher adjusted concentrations of carbamazepine-10,11-epoxide compared to carriers of the T allele. researchgate.net Some research suggests that this SNP may contribute to the risk of severe cutaneous adverse reactions by increasing the concentration of the epoxide metabolite. nih.govresearchgate.net

The EPHX1 c.416A>G (rs2234922) polymorphism has also been associated with metabolite levels, with the GG genotype being linked to a decreased CBZD:CBZE ratio, indicating reduced clearance of the epoxide. mdpi.comresearchgate.net

Polymorphisms in CYP3A genes also show clinical associations. The CYP3A5*3 polymorphism, which leads to a nonfunctional protein, is associated with decreased concentrations of carbamazepine-10,11-epoxide. medrxiv.org

From a clinical outcome perspective, while some studies have linked transporter gene polymorphisms like those in ABCB1 to drug-resistant epilepsy, the direct role of carbamazepine-10,11-epoxide in this association is still being elucidated. unizg.hrnih.gov Some studies have found that while EPHX1 SNPs influence carbamazepine metabolism, they are not significantly associated with resistance to therapy. pharmgkb.orgnih.gov

Gene PolymorphismAssociation with CBZ-E LevelsAssociated Clinical Outcome/RemarkReference
EPHX1 c.337T>C (rs1051740)CC genotype associated with higher adjusted CBZ-E concentrations.May contribute to risk of adverse drug reactions by increasing CBZ-E levels. nih.govresearchgate.netresearchgate.net
EPHX1 c.416A>G (rs2234922)GG genotype associated with decreased CBZD:CBZE ratio (reduced epoxide clearance).Influences inter-individual variability of CBZ metabolism. researchgate.netnih.gov
CYP3A5*3 (rs776746)Associated with decreased serum concentrations of CBZ-E.Contributes to interindividual differences in carbamazepine metabolism. medrxiv.orgnih.gov
ABCB1 c.3435C>T (rs1045642)Associated with altered dose-adjusted concentrations of CBZ and its metabolites.Implicated in altered drug clearance and potentially drug resistance. nih.govnih.gov

Analytical Methodologies for Carbamazepine 10,11 Epoxide Quantification

Chromatographic Techniques for Plasma and Biofluid Analysis

Chromatographic methods are the gold standard for the specific and sensitive quantification of carbamazepine-10,11-epoxide, allowing for its separation from the parent drug, carbamazepine (B1668303), and other metabolites.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a widely used method for the simultaneous determination of carbamazepine and carbamazepine-10,11-epoxide in human plasma. tandfonline.comnih.govtandfonline.com These methods typically involve a liquid-liquid extraction step to isolate the analytes from the plasma matrix, followed by separation on a reverse-phase C18 column. nih.govnih.gov The mobile phase composition is optimized to achieve good resolution between the parent drug, the epoxide metabolite, and an internal standard. nih.gov

One validated HPLC-UV method reports retention times of 3.3 minutes for carbamazepine-10,11-epoxide and 7.0 minutes for carbamazepine, with a total run time of 12.0 minutes. tandfonline.comtandfonline.com The linearity of this method has been established over a concentration range of 0.10 to 10.0 µg/mL for both analytes. tandfonline.comtandfonline.com Another sensitive HPLC-UV method demonstrated linearity from 0.005 to 5 µg/mL for carbamazepine-10,11-epoxide in human plasma. nih.gov These methods have been successfully applied in pharmacokinetic studies. tandfonline.comnih.govtandfonline.com

Interactive Data Table: HPLC-UV Method Parameters for Carbamazepine-10,11-epoxide Quantification

ParameterMethod 1Method 2
Detection UV tandfonline.comtandfonline.comUV nih.gov
Column Not SpecifiedRP C18 nih.gov
Mobile Phase Not SpecifiedAcetonitrile (B52724):Methanol:Water (18:19:63, v/v/v) nih.gov
Retention Time (CBZ-E) 3.3 min tandfonline.comtandfonline.comNot Specified
Linear Range (CBZ-E) 0.10 - 10.0 µg/mL tandfonline.comtandfonline.com0.005 - 5 µg/mL nih.gov
Mean Absolute Recovery 86.8% tandfonline.comtandfonline.comNot Specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity for the quantification of carbamazepine-10,11-epoxide compared to HPLC-UV. nih.govinterdisciplinary.ro This technique is particularly valuable for accurately measuring low concentrations of the metabolite. oup.com LC-MS/MS methods typically employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions. nih.govinterdisciplinary.ro

For carbamazepine-10,11-epoxide, the transition of the protonated molecular ion at m/z 253.09 to a predominant product ion at m/z 180.04 is commonly monitored. nih.gov Sample preparation can be simplified to a protein precipitation step, making the method suitable for high-throughput analysis. interdisciplinary.ro A sensitive LC-MS/MS method has been developed with a lower limit of quantification of 5.15 ng/mL for carbamazepine-10,11-epoxide in human plasma. nih.gov Another method demonstrated linearity over a range of 0.23–5.47 µg/mL in various biological matrices. interdisciplinary.ro

Interactive Data Table: LC-MS/MS Method Parameters for Carbamazepine-10,11-epoxide Quantification

ParameterMethod 1Method 2
Ionization Electrospray (ESI+) nih.govElectrospray (ESI+) interdisciplinary.ro
Mass Analyzer Triple Quadrupole nih.govinterdisciplinary.roTriple Quadrupole interdisciplinary.ro
MRM Transition (CBZ-E) m/z 253.09 → 180.04 nih.govm/z 253 → 180 interdisciplinary.ro
Lower Limit of Quantification 5.15 ng/mL nih.gov0.23 µg/mL interdisciplinary.ro
Linear Range Not Specified0.23–5.47 µg/mL interdisciplinary.ro
Mean Recovery 101% nih.govNot Specified

Ultra-Performance Liquid Chromatography (UPLC-UV)

Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, utilizes smaller particle size columns (typically <2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. nih.govwiley.com A rapid and sensitive UPLC-UV method has been developed for the simultaneous quantification of carbamazepine and its epoxide metabolite in rat plasma. nih.gov

This method employs a simple protein precipitation and liquid-liquid extraction procedure. nih.gov The chromatographic separation is achieved on a UPLC BEH C18 column with a gradient mobile phase, resulting in a total run time of only 6 minutes. nih.gov The method demonstrated excellent linearity (r² > 0.999) over a wide concentration range and has been successfully applied to a preclinical pharmacokinetic study. nih.gov

Interactive Data Table: UPLC-UV Method Parameters for Carbamazepine-10,11-epoxide Quantification

ParameterValue
Detection UV (210 nm for CBZ-E) wiley.com
Column Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) nih.govwiley.com
Mobile Phase Gradient of water and acetonitrile nih.govwiley.com
Flow Rate 0.5 mL/min nih.govwiley.com
Total Run Time 6 min nih.gov
Retention Time (CBZ-E) 3.95 min wiley.com
Linearity r² > 0.999 nih.gov

Immunoassay Limitations and Cross-Reactivity Considerations for Carbamazepine-10,11-epoxide

Immunoassays are commonly used for the therapeutic drug monitoring of carbamazepine due to their speed and ease of use. However, a significant limitation of these assays is the potential for cross-reactivity with carbamazepine-10,11-epoxide. oup.comnih.gov This cross-reactivity can lead to an overestimation of the parent drug concentration, with potentially significant clinical implications. oup.comresearchgate.net

The degree of cross-reactivity varies considerably among different immunoassay methods. oup.com For instance, the particle-enhanced turbidimetric inhibition immunoassay (PETINIA) has been shown to have a cross-reactivity of approximately 90% to over 90% with carbamazepine-10,11-epoxide. nih.govresearchgate.net In contrast, the ADVIA Centaur carbamazepine assay exhibits a much lower cross-reactivity of around 7.3%. oup.com The EMIT 2000 assay also demonstrates satisfactory specificity. nih.gov This variability underscores the importance of using chromatographic methods for research purposes or when precise quantification of both the parent drug and its active metabolite is required. oup.com

Interactive Data Table: Immunoassay Cross-Reactivity with Carbamazepine-10,11-epoxide

ImmunoassayAverage Cross-Reactivity with CBZ-E
PETINIA ~90-96.2% oup.comnih.gov
ADVIA Centaur 6.5-7.3% oup.com
EMIT 2000 Low/Satisfactory Specificity nih.gov
CEDIA Not specified, but used in comparison studies oup.com
Fluorescence Polarization Immunoassay (FPIA) Shows interference oup.com

Advancements in Rapid Quantification and High-Throughput Analysis for Research

Recent advancements in analytical chemistry have focused on developing more rapid and high-throughput methods for the quantification of carbamazepine-10,11-epoxide, which are particularly beneficial for large-scale research studies. nih.gov UPLC technology, as previously mentioned, significantly reduces chromatographic run times compared to conventional HPLC. nih.govwiley.com

Furthermore, the coupling of automated blood sampling systems with LC-MS/MS analysis allows for streamlined pharmacokinetic studies in animal models. nih.gov For high-throughput screening, methods are being developed to simplify sample preparation. For example, some LC-MS/MS methods utilize a simple protein precipitation step, enabling the processing of a large number of samples per day. nih.govinterdisciplinary.ro Additionally, chemometric approaches combined with HPLC-diode array detection (DAD) are being explored to mathematically resolve co-eluting peaks, which can reduce analysis time and the need for extensive sample cleanup. bohrium.com

Advanced Research Methodologies and in Vitro/in Vivo Models

In Vitro Studies for Metabolic and Mechanistic Characterization

In vitro systems are fundamental for dissecting the specific biochemical processes involving carbamazepine-10,11-epoxide at a cellular and subcellular level.

Human liver microsomes (HLMs) are a cornerstone for studying the metabolism of carbamazepine (B1668303) to its 10,11-epoxide metabolite. nih.govnih.gov These preparations contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov Studies using HLMs have been instrumental in identifying the primary enzymes responsible for the epoxidation of carbamazepine. jst.go.jpdrugbank.com

The formation of carbamazepine-10,11-epoxide is primarily catalyzed by CYP3A4, with minor contributions from CYP2C8 and CYP3A5. jst.go.jpdrugbank.com Kinetic analyses in HLMs often reveal sigmoidal (S-shaped) curves, suggesting complex enzyme kinetics involving homotropic cooperativity, where the binding of one substrate molecule to the enzyme enhances the binding of subsequent molecules. nih.govjst.go.jpingentaconnect.com

Recombinant enzyme systems, which involve expressing a single human CYP enzyme (e.g., CYP3A4) in a cellular system like insect cells or bacteria (creating "bactosomes"), allow for a more detailed investigation of a specific enzyme's role without the confounding presence of other enzymes found in HLMs. nih.govacs.org These systems have confirmed the central role of CYP3A4 in carbamazepine epoxidation. nih.govacs.org Interestingly, studies have shown that the kinetic profiles can differ between HLMs and recombinant systems, with the latter sometimes exhibiting more standard Michaelis-Menten kinetics. jst.go.jp This highlights the influence of the membrane environment and other microsomal proteins on enzyme function. jst.go.jp

The addition of exogenous cytochrome-b5 to recombinant CYP3A4 systems has been shown to enhance the 10,11-epoxidation of carbamazepine. tandfonline.com Furthermore, research has explored the impact of genetic polymorphisms, such as in CYP3A5, on the rate of epoxide formation, finding that some variants have a negligible effect in in vitro HLM systems. nih.govresearchgate.net

In Vitro SystemKey FindingReference
Human Liver Microsomes (HLMs) Identified CYP3A4 as the major enzyme in carbamazepine epoxidation; demonstrated sigmoidal kinetics. nih.govjst.go.jp
Recombinant CYP3A4 Confirmed the primary role of CYP3A4 in forming carbamazepine-10,11-epoxide. nih.govacs.org
Recombinant CYP3A4 with cytochrome-b5 Addition of cytochrome-b5 enhanced the epoxidation reaction. tandfonline.com
HLMs with CYP3A5*3 polymorphism Found negligible effect of this genetic variant on epoxide formation in vitro. nih.govresearchgate.net

Cell-based assays are crucial for investigating the cellular transport and potential toxicity of carbamazepine-10,11-epoxide. Various cell lines are employed to model different biological barriers and cell types. For instance, studies have used immortalized lymphoblastoid cell lines and peripheral blood mononuclear cells (PBMCs) to assess cytotoxicity. liverpool.ac.uk

Research has shown that while the parent drug, carbamazepine, may not show significant cytotoxic effects, certain metabolites can induce apoptosis (programmed cell death). liverpool.ac.uk For example, one study found that another metabolite, 9-acridinecarboxaldehyde (9-AC), but not carbamazepine-10,11-epoxide, caused apoptosis in lymphoblastoid cells and PBMCs. liverpool.ac.uk However, significant inter-individual variability in cytotoxic response to the epoxide has been observed in lymphoblastoid cell lines. liverpool.ac.uk

Co-culture systems, combining metabolically competent cells like hepatocytes with target cells such as neuroblastoma cell lines (e.g., SH-SY5Y), are used to study metabolism-induced toxicity. benthamopenarchives.com These models allow researchers to assess whether the metabolic conversion of carbamazepine to its epoxide by hepatocytes increases toxicity in the target neural cells. benthamopenarchives.com Studies have indicated that human hepatocytes can increase the toxicity of carbamazepine to SH-SY5Y cells, suggesting a role for metabolites like the epoxide in adverse effects. benthamopenarchives.com

Cell-based assays are also used to investigate the mechanisms behind hypersensitivity reactions. Genetically engineered human B-lymphoblastoid cells expressing specific human leukocyte antigen (HLA) alleles, such as HLA-B*15:02, have been used to study how carbamazepine-10,11-epoxide may trigger immune responses. nih.gov Research suggests that the epoxide, and not the parent drug, can alter the repertoire of peptides presented by this HLA molecule, which is a critical step in initiating an immune reaction. nih.gov

In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Studies of Carbamazepine-10,11-epoxide

Animal models, particularly rodents like rats and mice, are indispensable for understanding the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of carbamazepine-10,11-epoxide in a whole-organism context.

Pharmacokinetic studies in rats have characterized the absorption, distribution, metabolism, and elimination of both carbamazepine and its epoxide metabolite. nih.govnih.gov These studies often involve administering carbamazepine and then measuring the plasma concentrations of both the parent drug and carbamazepine-10,11-epoxide over time using techniques like high-performance liquid chromatography (HPLC). nih.govmagtech.com.cn A one-compartment parent-metabolite model with first-order kinetics is often used to describe the pharmacokinetic profile. nih.govresearchgate.net

These models have been used to investigate dose-dependency, showing that the clearance of carbamazepine can be dose-dependent, while the formation clearance of the epoxide may not change significantly. nih.gov Animal models also allow for the study of drug-drug interactions. For example, studies in rats have examined how co-administered substances, like licorice extract, affect the pharmacokinetics of carbamazepine and its epoxide, finding no significant impact in that particular case. magtech.com.cn

In mice, studies have compared the brain-to-plasma ratios of carbamazepine and its derivatives. uc.pt Carbamazepine-10,11-epoxide was found to have one of the highest brain/plasma ratios, suggesting significant entry into the central nervous system where it can exert its pharmacological effects. uc.pt The anticonvulsant activity of the epoxide has been shown to be comparable to the parent compound in various animal models. fda.govresearchgate.netresearchgate.net

Animal ModelStudy FocusKey FindingReference
Rats (Sprague-Dawley) PharmacokineticsDescribed by a one-compartment parent-metabolite model with first-order kinetics. nih.govresearchgate.net
Rats Dose-dependencyCarbamazepine clearance is dose-dependent, but epoxide formation clearance is not. nih.gov
Mice (CD-1) Brain DistributionCarbamazepine-10,11-epoxide exhibits a high brain/plasma ratio, indicating significant CNS penetration. uc.pt
Various Animal Models PharmacodynamicsThe anticonvulsant activity of the epoxide is comparable to that of carbamazepine. fda.govresearchgate.netresearchgate.net

Computational Approaches and Molecular Modeling of Carbamazepine-10,11-epoxide

Computational methods provide powerful tools to investigate the interactions of carbamazepine-10,11-epoxide at a molecular level, offering insights that are often difficult to obtain through experimental techniques alone.

Molecular dynamics (MD) simulations are used to model the dynamic interactions between molecules over time. This technique has been extensively applied to study the binding of the parent drug, carbamazepine, to the active site of CYP3A4 to understand the epoxidation reaction. nih.govacs.org These simulations can predict how the substrate fits into the enzyme's binding pocket and identify key amino acid residues involved in the interaction. nih.govacs.orgresearchgate.net

Based on MD simulations, researchers have engineered mutant versions of the CYP3A4 enzyme to test hypotheses about which structural features control the efficiency of the epoxidation reaction. nih.govacs.org For example, mutations were designed to stabilize the carbamazepine molecule in a productive binding pose, with the aim of increasing the turnover to the 10,11-epoxide product. nih.govacs.org These combined computational and experimental approaches have revealed an exquisite sensitivity of the enzyme's catalytic efficiency to even minor structural changes in the binding pocket. nih.govresearchgate.net

MD simulations have also been used to investigate the binding of carbamazepine-10,11-epoxide to its potential targets, such as HLA molecules. nih.gov Computational modeling can predict how the epoxide might bind within the peptide-binding groove of HLA-B*15:02, suggesting interactions with specific amino acid residues that could lead to an altered presentation of peptides to the immune system. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or a specific property. While specific, detailed QSAR studies focusing solely on carbamazepine-10,11-epoxide are not widely reported in the provided context, the principles of QSAR are relevant to its broader analysis.

QSAR models can be used for toxicological risk assessment. For example, QSAR models like VEGA have been used to predict the potential toxicity of carbamazepine-10,11-epoxide, flagging it as a potential mutagen and toxicant based on its chemical structure. amazonaws.com Such models can help prioritize compounds for further experimental testing and can be used to estimate hazard in the absence of empirical data, for instance, in assessing the risk of pharmaceuticals in drinking water. amazonaws.com

Future Research Directions

Elucidation of Residual Inter-individual Variability in Carbamazepine-10,11-epoxide Kinetics

Significant inter-individual differences exist in the plasma concentrations of carbamazepine-10,11-epoxide, which are not solely explained by the parent drug's levels. biochimicaclinica.it This variability can impact both the efficacy and toxicity of carbamazepine (B1668303) treatment. Future research will focus on unraveling the complex interplay of genetic and environmental factors that govern the formation and clearance of this metabolite.

The conversion of carbamazepine to carbamazepine-10,11-epoxide is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP3A4, with contributions from CYP2C8 and CYP3A5. drugbank.comnih.gov The subsequent detoxification of the epoxide to the inactive trans-10,11-dihydroxy-10,11-dihydro-carbamazepine (trans-CBZ-diol) is mediated by microsomal epoxide hydrolase 1 (EPHX1). nih.govmdpi.com

Genetic polymorphisms in the genes encoding these enzymes are known to influence carbamazepine metabolism. mdpi.com For instance, variations in EPHX1 have been linked to altered clearance of carbamazepine-10,11-epoxide. nih.gov Specifically, the EPHX1 c.337T>C polymorphism has been associated with increased levels of the epoxide, while the c.416A>G variant has been shown to reduce the activity of microsomal epoxide hydrolase. mdpi.complos.org Similarly, polymorphisms in CYP3A4, CYP3A5, and CYP2C8 may also contribute to the variability in epoxide formation. mdpi.com

However, a substantial portion of the kinetic variability remains unexplained. Future investigations will likely employ population pharmacokinetic modeling and genome-wide association studies (GWAS) to identify novel genetic determinants. nih.gov These studies will need to consider not only variations in metabolizing enzymes but also in drug transporters like ABCB1 and ABCC2, which may influence the distribution and elimination of both carbamazepine and its epoxide. mdpi.comresearchgate.net Furthermore, the influence of non-genetic factors such as co-medications, age, sex, and disease state on epoxide kinetics requires more systematic investigation. biochimicaclinica.itnih.gov For example, co-administration of drugs like phenytoin (B1677684), phenobarbital (B1680315), and valproic acid can significantly alter the ratio of carbamazepine-10,11-epoxide to carbamazepine. biochimicaclinica.itnih.gov

FactorEnzyme/TransporterEffect on Carbamazepine-10,11-epoxide KineticsKey Genetic Variants
GeneticCYP3A4, CYP2C8, CYP3A5Formation of Carbamazepine-10,11-epoxide from Carbamazepine. drugbank.commdpi.comCYP3A422 (rs35599367), CYP3A53 (rs776746) mdpi.com
EPHX1Clearance of Carbamazepine-10,11-epoxide to trans-CBZ-diol. mdpi.comc.337T>C (rs1051740), c.416A>G (rs2234922) mdpi.complos.org
ABCB1, ABCC2Transport of Carbamazepine and its metabolites. mdpi.comc.3435C>T (rs1045642) in ABCB1 researchgate.net
Non-GeneticCo-medicationsInduction or inhibition of metabolizing enzymes. biochimicaclinica.itPhenytoin, Phenobarbital, Valproic Acid biochimicaclinica.it
Patient CharacteristicsInfluence on drug metabolism and clearance. biochimicaclinica.itnih.govAge, Sex, Renal function biochimicaclinica.itnih.gov

Development of Predictive Biomarkers for Carbamazepine-10,11-epoxide Related Outcomes

The clinical response and adverse effects associated with carbamazepine therapy are linked to the concentrations of both the parent drug and its epoxide metabolite. archivesofmedicalscience.com Therefore, identifying biomarkers that can predict these outcomes is a critical area of future research.

Pharmacogenetic biomarkers hold significant promise. The association between specific human leukocyte antigen (HLA) alleles and carbamazepine-induced severe cutaneous adverse reactions (SCARs) is well-established. For instance, HLA-B15:02 is a strong predictor of Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) in certain Asian populations. nih.govresearchgate.net Research has shown that carbamazepine-10,11-epoxide, not carbamazepine itself, preferentially binds to HLA-B15:02, triggering an immune response. researchgate.net Similarly, HLA-A*31:01 is associated with a broader spectrum of hypersensitivity reactions in diverse populations. nih.gov Future studies will aim to identify additional HLA and non-HLA genetic markers that can refine risk prediction for different types of adverse reactions and across various ethnic groups. researchgate.net

Beyond genetics, there is a need to develop and validate biomarkers based on plasma concentrations. Some studies suggest that the ratio of carbamazepine-10,11-epoxide to carbamazepine may be a better indicator of therapeutic efficacy and neurotoxicity than the concentration of the parent drug alone. archivesofmedicalscience.com Establishing a clear therapeutic range for the epoxide is a key research goal. biochimicaclinica.it This will require large-scale prospective studies that correlate metabolite levels with detailed clinical outcome data, including seizure control and neuropsychological assessments. nih.gov

Integration of Multi-omics Data for Comprehensive Understanding of Carbamazepine-10,11-epoxide Biology

A truly comprehensive understanding of the biological effects of carbamazepine-10,11-epoxide requires moving beyond single-gene or single-molecule approaches. The integration of multiple "omics" datasets—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to build a holistic picture of the pathways influenced by this metabolite. mdpi.com

For example, proteomic analyses have begun to shed light on the cellular mechanisms underlying carbamazepine-10,11-epoxide-mediated hypersensitivity. One study demonstrated that the interaction of the epoxide with HLA-B*57:01 leads to the upregulation of inflammatory pathways such as NFκB and JAK/STAT. nih.gov Future multi-omics studies could expand on these findings by simultaneously measuring changes in gene expression, protein levels, and metabolite profiles in relevant cell types (e.g., immune cells, hepatocytes) following exposure to the epoxide. This systems biology approach could uncover novel signaling cascades and cellular responses, providing a more complete map of its biological activity. europa.eu

Furthermore, integrating multi-omics data with clinical information using advanced computational methods like artificial intelligence and machine learning can help in identifying complex predictive signatures for treatment response and toxicity. mdpi.com This could lead to the development of personalized medicine strategies where treatment decisions are guided by an individual's unique multi-omic profile.

Exploration of Novel Therapeutic Strategies Targeting Carbamazepine-10,11-epoxide Pathways

Insights gained from research into the kinetics and biological effects of carbamazepine-10,11-epoxide can pave the way for novel therapeutic strategies. One avenue of exploration is the development of drugs that can selectively modulate the metabolic pathways of the epoxide. For instance, the development of specific and potent inhibitors of microsomal epoxide hydrolase could potentially enhance the therapeutic effect of carbamazepine by increasing the levels of the active epoxide metabolite. nih.gov Conversely, in cases of toxicity, inducers of this enzyme could be used to accelerate its clearance. archivesofmedicalscience.com

Another approach involves designing new anticonvulsant drugs that are structurally related to carbamazepine but have a more favorable metabolic profile. Eslicarbazepine (B1671253) acetate, for example, is a newer drug that is metabolized to eslicarbazepine (S-licarbazepine), largely avoiding the formation of the carbamazepine-10,11-epoxide and its associated potential for toxicity. nih.gov Future drug discovery efforts could focus on creating compounds that retain the therapeutic benefits of the epoxide's interaction with voltage-gated sodium channels but with a reduced capacity to form protein adducts or trigger immune responses.

Finally, a deeper understanding of the downstream signaling pathways activated by the epoxide could reveal novel targets for intervention. If specific inflammatory pathways are consistently implicated in adverse reactions, then co-administering drugs that block these pathways could be a strategy to mitigate toxicity while preserving the anticonvulsant effects of carbamazepine.

Q & A

Q. How is CBZE formed from carbamazepine, and what enzymes govern this metabolic pathway?

CBZE is the primary active metabolite of carbamazepine, generated via hepatic oxidation mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2C8 . Methodologically, researchers can validate enzyme-specific contributions using in vitro models such as CYP-expressing HepG2 cell lines or microsomal preparations. Enzyme inhibition/induction assays (e.g., with ketoconazole for CYP3A4 inhibition) further clarify pathway dominance .

Q. What analytical techniques are recommended for quantifying CBZE in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard, offering specificity for simultaneous quantification of carbamazepine and CBZE . Key considerations include column selection (C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile-phosphate buffer). For higher sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred, particularly when analyzing low-concentration pediatric samples or resolving co-eluting metabolites .

Q. Which factors contribute to interindividual variability in CBZE plasma concentrations?

Variability arises from age, polytherapy, and genetic polymorphisms. For example, pediatric patients exhibit higher CBZE/carbamazepine ratios due to immature epoxide hydrolase activity . Pharmacokinetic studies should incorporate covariates like co-administered drugs (e.g., valproic acid inhibiting epoxide hydrolase) and EPHX1 c.416A>G genotypes affecting enzyme efficiency . Population pharmacokinetic modeling can quantify these effects .

Q. How does CBZE contribute to carbamazepine’s therapeutic and toxic effects?

CBZE shares anticonvulsant activity with carbamazepine but contributes to neurotoxicity (e.g., dizziness, ataxia) at elevated concentrations . Researchers can isolate CBZE’s effects using in vivo models (e.g., maximal electroshock in mice) or clinical studies comparing toxicity markers (EEG abnormalities) with CBZE levels . Dose-adjustment algorithms should account for CBZE’s narrow therapeutic index .

Advanced Research Questions

Q. How do genetic polymorphisms in EPHX1 influence CBZE metabolism and clinical outcomes?

The EPHX1 c.416A>G polymorphism reduces epoxide hydrolase activity, increasing CBZE accumulation. Genotype-phenotype studies require:

  • Stratification of patient cohorts by EPHX1 variants.
  • Measurement of CBZE/carbamazepine-diol ratios via HPLC.
  • Correlation with adverse event rates (e.g., using logistic regression) .

Q. What experimental designs address pharmacokinetic variability of CBZE in pediatric epilepsy patients?

Prospective cohort studies should:

  • Enroll patients stratified by age (neonates vs. adolescents) and polytherapy status.
  • Collect serial plasma samples for population pharmacokinetic analysis.
  • Use nonlinear mixed-effects modeling (NONMEM) to identify covariates (e.g., renal function, CYP induction) .

Q. Which in vitro and in vivo models best recapitulate CBZE’s pharmacological effects?

  • In vitro: Primary hepatocytes or HepG2-CYP3A4 cells for metabolic profiling .
  • In vivo: Maximal electroshock seizure (MES) tests in mice to assess anticonvulsant potency. Toxicity studies should monitor cerebellar dysfunction (e.g., rotorod tests) .

Q. How do drug interactions alter CBZE levels, and how can these be managed clinically?

Enzyme inducers (e.g., phenytoin) increase CBZE formation, while inhibitors (e.g., valproate) reduce its clearance. Researchers should:

  • Conduct in vitro CYP inhibition/induction assays.
  • Validate findings with therapeutic drug monitoring (TDM) in patients on polytherapy.
  • Develop dosing algorithms using Bayesian forecasting to adjust for interaction magnitude .

Q. How can analytical challenges in quantifying CBZE alongside carbamazepine and other metabolites be resolved?

  • Use dual internal standards (e.g., 10-methoxycarbamazepine) to correct for matrix effects in LC-MS .
  • Employ chemometric resolution for overlapping CE/HPLC peaks (e.g., orthogonal signal correction algorithms) .

Q. What experimental approaches differentiate CBZE’s pharmacodynamic effects from carbamazepine?

  • Isolated administration of CBZE in animal models (e.g., trigeminal neuralgia rats) to assess efficacy/toxicity without carbamazepine interference .
  • In vitro electrophysiology (patch-clamp) to compare sodium channel blockade potency .

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Carbamazepine 10,11-epoxide

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